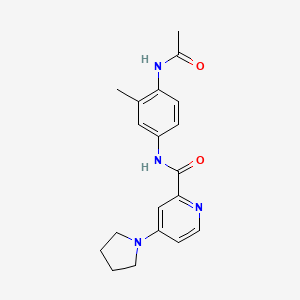![molecular formula C19H29NO B7429109 N-(5-phenylpentyl)-5-oxaspiro[3.5]nonan-8-amine](/img/structure/B7429109.png)
N-(5-phenylpentyl)-5-oxaspiro[3.5]nonan-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-phenylpentyl)-5-oxaspiro[3.5]nonan-8-amine, also known as compound 1, is a novel synthetic compound that has been developed as a potential therapeutic agent for various diseases. The compound has been shown to exhibit promising pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer effects.5]nonan-8-amine.
Mechanism of Action
The mechanism of action of N-(5-phenylpentyl)-5-oxaspiro[3.5]nonan-8-amine is not fully understood. However, it has been shown to modulate various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. These pathways are involved in various cellular processes, such as inflammation, apoptosis, and cell proliferation.
Biochemical and Physiological Effects
N-(5-phenylpentyl)-5-oxaspiro[3.5]nonan-8-amine has been shown to exhibit various biochemical and physiological effects. The N-(5-phenylpentyl)-5-oxaspiro[3.5]nonan-8-amine has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in animal models of inflammation. It has also been shown to reduce the levels of oxidative stress markers and increase the levels of antioxidant enzymes. Moreover, the N-(5-phenylpentyl)-5-oxaspiro[3.5]nonan-8-amine has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(5-phenylpentyl)-5-oxaspiro[3.5]nonan-8-amine is its versatility in different experimental settings. The N-(5-phenylpentyl)-5-oxaspiro[3.5]nonan-8-amine can be used in various animal models of inflammation, pain, and cancer. Moreover, the N-(5-phenylpentyl)-5-oxaspiro[3.5]nonan-8-amine can be used in various in vitro assays to study its mechanism of action. However, one of the limitations of the N-(5-phenylpentyl)-5-oxaspiro[3.5]nonan-8-amine is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
N-(5-phenylpentyl)-5-oxaspiro[3.5]nonan-8-amine has shown promising pharmacological properties, and there are several future directions for research. One of the future directions is to study the N-(5-phenylpentyl)-5-oxaspiro[3.5]nonan-8-amine's potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another future direction is to study the N-(5-phenylpentyl)-5-oxaspiro[3.5]nonan-8-amine's potential use in combination therapy with other drugs. Moreover, further studies are needed to understand the N-(5-phenylpentyl)-5-oxaspiro[3.5]nonan-8-amine's mechanism of action and to optimize its pharmacological properties.
Synthesis Methods
The synthesis of N-(5-phenylpentyl)-5-oxaspiro[3.5]nonan-8-amine involves a multistep process that includes the reaction of 5-phenylpentan-1-ol with 1,3-dibromopropane to form a spirocyclic intermediate. The intermediate is then reacted with sodium hydride and 1-bromo-3-chloropropane to form the final product. The yield of the synthesis method is around 50%, and the purity of the N-(5-phenylpentyl)-5-oxaspiro[3.5]nonan-8-amine can be obtained by recrystallization.
Scientific Research Applications
N-(5-phenylpentyl)-5-oxaspiro[3.5]nonan-8-amine has been extensively studied for its pharmacological properties. The N-(5-phenylpentyl)-5-oxaspiro[3.5]nonan-8-amine has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. Moreover, it has been shown to have anti-cancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis. The N-(5-phenylpentyl)-5-oxaspiro[3.5]nonan-8-amine has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(5-phenylpentyl)-5-oxaspiro[3.5]nonan-8-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO/c1-3-8-17(9-4-1)10-5-2-6-14-20-18-11-15-21-19(16-18)12-7-13-19/h1,3-4,8-9,18,20H,2,5-7,10-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZYDMXNBKUUQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(CCO2)NCCCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-cyano-2-methoxyphenyl)-2-[2-methyl-3-(trifluoromethyl)piperidin-1-yl]-2-oxoacetamide](/img/structure/B7429027.png)
![3-[2-(3-ethyl-1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7429032.png)

![Methyl 2-hydroxy-2-[1-(2-phenylpyrimidin-4-yl)piperidin-4-yl]acetate](/img/structure/B7429048.png)
![N-[3-(tert-butylsulfamoyl)-4-fluorophenyl]-N'-(3-fluoro-5-methylphenyl)oxamide](/img/structure/B7429054.png)

![2-(2-nitrophenyl)sulfanyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B7429064.png)
![1-[2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropyl]-3-(2,6-dimethyl-3-nitrophenyl)urea](/img/structure/B7429082.png)
![[5-Chloro-2-[(1-methylimidazol-2-yl)methylamino]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7429089.png)
![N-(2,6-dimethyl-3-nitrophenyl)-4-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B7429106.png)
![N-[4-[4-(2,2,4-trimethyl-3-oxopiperazin-1-yl)sulfonylphenyl]phenyl]acetamide](/img/structure/B7429111.png)
![[6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-yl] 3,3,3-trifluoropropanoate](/img/structure/B7429122.png)
![5-[5-(2,2-Dicyclopropylethyl)-1,2,4-oxadiazol-3-yl]-2-(methoxymethyl)pyrimidin-4-amine](/img/structure/B7429131.png)
![Methyl 3-[3-[4-amino-2-(methoxymethyl)pyrimidin-5-yl]-1,2,4-oxadiazol-5-yl]cyclohexane-1-carboxylate](/img/structure/B7429139.png)